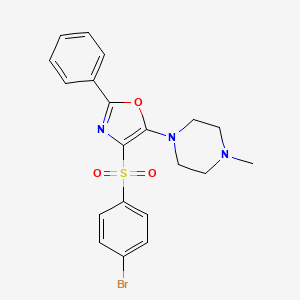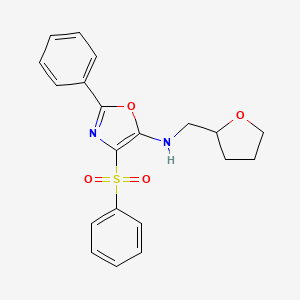
2-phenyl-4-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-oxazol-5-amine
Overview
Description
2-phenyl-4-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.11437830 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be kinases, as suggested by the “CBKinase1” prefix in some of its names . Kinases are enzymes that phosphorylate specific substrates, playing a vital role in signal transduction networks . Aberrant kinase regulation and catalysis are directly associated with more than 200 diseases, especially cancer .
Mode of Action
It is likely to inhibit the activity of its target kinases, given the common mechanism of action of kinase inhibitors . Kinase inhibitors often occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrates .
Biochemical Pathways
The affected pathways would depend on the specific kinases targeted by the compound. Kinases regulate key signaling pathways involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . Therefore, the compound could potentially affect any of these processes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific kinases it targets and the pathways these kinases are involved in. Potential effects could include changes in cell cycle progression, gene expression, cell morphology, cell adhesion, and signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the presence of ATP, given that kinase inhibitors often compete with ATP for binding to the kinase .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)-2-phenyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c23-27(24,17-11-5-2-6-12-17)20-19(21-14-16-10-7-13-25-16)26-18(22-20)15-8-3-1-4-9-15/h1-6,8-9,11-12,16,21H,7,10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGFYCULNMHZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethylphenyl)-6-[(phenylsulfonyl)amino]hexanamide](/img/structure/B4157833.png)
![1-ethyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4157843.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-[(5-methyl-2-thienyl)methyl]prop-2-en-1-amine](/img/structure/B4157849.png)
![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(3,4-dimethylphenyl)sulfonyl]acrylonitrile](/img/structure/B4157850.png)
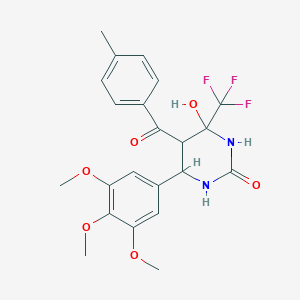
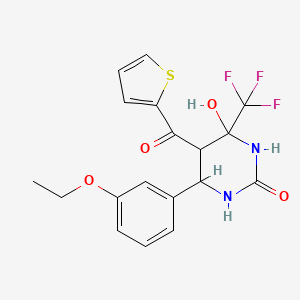
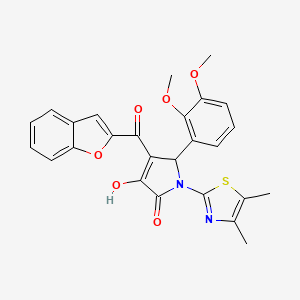
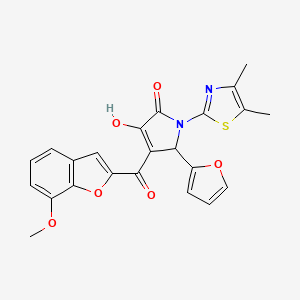
![4-{[acetyl(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B4157890.png)
![(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate](/img/structure/B4157893.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine](/img/structure/B4157899.png)
![4-[(4-fluorophenyl)sulfonyl]-2-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,3-oxazol-5-amine](/img/structure/B4157907.png)
![N-benzyl-4-[(4-fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B4157919.png)
